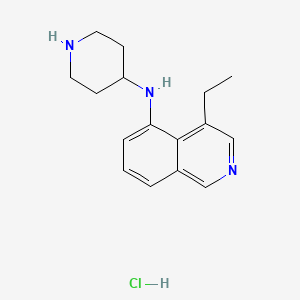
Diethyl 2-(but-2-yn-1-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(but-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by two ethyl groups and a but-2-yn-1-yl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether but insoluble in water .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(but-2-yn-1-yl)malonate can be synthesized through the alkylation of diethyl malonate with but-2-yn-1-yl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of but-2-yn-1-yl bromide . The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the but-2-yn-1-yl bromide, displacing the bromide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Diethyl 2-(but-2-yn-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Alkylation: Dialkylated malonates.
Oxidation: Carboxylic acids, ketones.
Substitution: Substituted malonates with different functional groups.
科学研究应用
Diethyl 2-(but-2-yn-1-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of diethyl 2-(but-2-yn-1-yl)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the but-2-yn-1-yl group.
Dimethyl 2-(but-2-yn-1-yl)malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 2-(prop-2-yn-1-yl)malonate: Similar structure but with a prop-2-yn-1-yl group instead of but-2-yn-1-yl.
Uniqueness
Diethyl 2-(but-2-yn-1-yl)malonate is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct reactivity and properties compared to its simpler analogs. This structural feature allows for more diverse chemical transformations and applications in synthesis .
属性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
diethyl 2-but-2-ynylpropanedioate |
InChI |
InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,5-6,8H2,1-3H3 |
InChI 键 |
YVMXASZMVGXHRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC#CC)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanesulfonamide, N-[4-acetyl-2-[(2,4-difluorophenyl)thio]phenyl]-](/img/structure/B8602731.png)

![(1Z)-N'-Cyano-5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidamide](/img/structure/B8602760.png)




![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)





